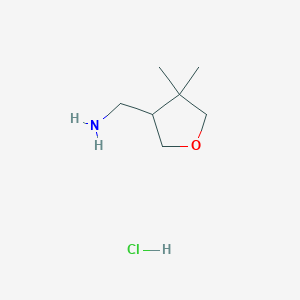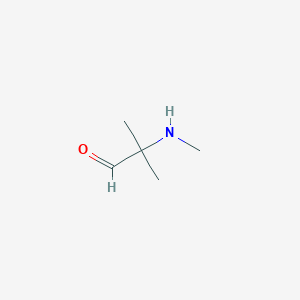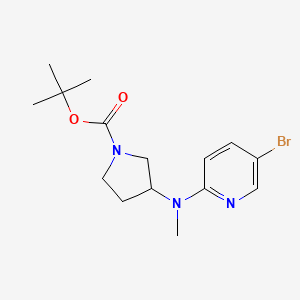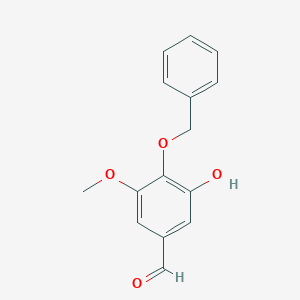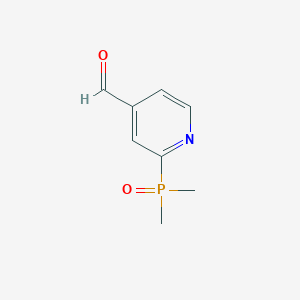
2-(Dimethylphosphoryl)pyridine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylphosphoryl)pyridine-4-carbaldehyde is an organic compound that contains both a phosphoryl group and a heterocyclic pyridine ring. This compound is significant in organic synthesis, particularly in the fields of phosphorus chemistry and heterocyclic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylphosphoryl)pyridine-4-carbaldehyde typically involves the reaction of dimethylphosphoramidite with the corresponding pyridine aldehyde. The reaction conditions often include the use of a base and a solvent such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylphosphoryl)pyridine-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phosphoryl group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines and thiols can react with the phosphoryl group under mild conditions.
Major Products Formed
Oxidation: 2-(Dimethylphosphoryl)pyridine-4-carboxylic acid.
Reduction: 2-(Dimethylphosphoryl)pyridine-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Dimethylphosphoryl)pyridine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-(Dimethylphosphoryl)pyridine-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the aldehyde group can participate in covalent bonding with nucleophilic residues in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Dimethylphosphoryl)pyridine-2-carbaldehyde
- 2-(Dimethylphosphoryl)pyridine-3-carbaldehyde
- 4-(Dimethylphosphoryl)pyridine-2-carbaldehyde
Uniqueness
2-(Dimethylphosphoryl)pyridine-4-carbaldehyde is unique due to its specific positioning of the phosphoryl and aldehyde groups on the pyridine ring. This unique structure imparts distinct reactivity and interaction profiles compared to its isomers, making it valuable for targeted synthetic applications and research studies .
Propriétés
Formule moléculaire |
C8H10NO2P |
|---|---|
Poids moléculaire |
183.14 g/mol |
Nom IUPAC |
2-dimethylphosphorylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H10NO2P/c1-12(2,11)8-5-7(6-10)3-4-9-8/h3-6H,1-2H3 |
Clé InChI |
KWBFDCLZOQDFGI-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)C1=NC=CC(=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



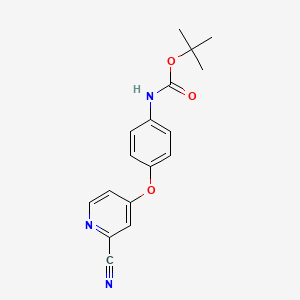
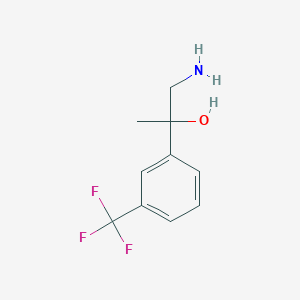
![6-bromo-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-4-carboxylic acid](/img/structure/B13502660.png)

![1-[4-(Bromomethyl)phenoxy]-3,5-difluorobenzene](/img/structure/B13502687.png)
![2-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B13502691.png)
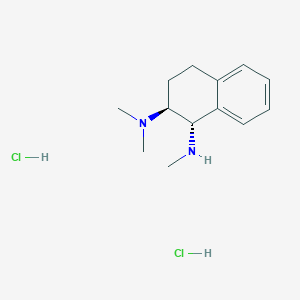
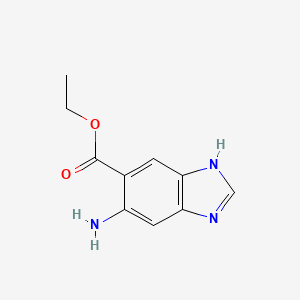
![rac-sodium (1R,2S)-2-{[4-(4-aminophenoxy)phenyl]carbamoyl}cyclohexane-1-carboxylate](/img/structure/B13502707.png)
